molecular formula C20H34F2O5 B601816 Lubiprostone metabolite M3 CAS No. 475992-30-4

Lubiprostone metabolite M3

Número de catálogo: B601816
Número CAS: 475992-30-4
Peso molecular: 392.5
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lubiprostone metabolite M3 is a complex organic compound characterized by its unique cyclopentyl and heptanoic acid structures

Aplicaciones Científicas De Investigación

Lubiprostone metabolite M3 has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mecanismo De Acción

Target of Action

The primary target of Lubiprostone and its metabolite M3 is the ClC-2 chloride channels located on the apical side of the gastrointestinal epithelial cells . These channels play a crucial role in the secretion of a chloride-rich fluid that softens the stool, increases gastrointestinal motility, and induces spontaneous bowel movements .

Mode of Action

Lubiprostone and its metabolite M3 work by activating the ClC-2 chloride channels . This activation promotes the secretion of a chloride-rich fluid into the intestinal lumen . The increase in fluid softens the bowel contents and increases the bulk of the bowel contents, stimulating peristalsis . This peristaltic reflex triggers the peristalsis .

Biochemical Pathways

The activation of ClC-2 chloride channels leads to an increase in chloride levels in the lumen of the bowel . Water osmotically follows the chloride, leading to an increase in fluid . This increased fluid both softens the bowel contents and increases the bulk of the bowel contents, stimulating peristalsis . The peristaltic reflex triggers the peristalsis .

Pharmacokinetics

Lubiprostone is rapidly and extensively metabolized by 15-position reduction, α-chain β-oxidation, and ω-chain ω-oxidation . M3, a metabolite of lubiprostone in both humans and animals, is formed by the reduction of the carbonyl group at the 15-hydroxy moiety that consists of both α-hydroxy and β-hydroxy epimers . M3 makes up less than 10% of the dose of radiolabeled lubiprostone .

Result of Action

The activation of ClC-2 chloride channels by Lubiprostone and its metabolite M3 leads to an increase in the secretion of a chloride-rich fluid . This increased fluid secretion softens the stool, increases gastrointestinal motility, and induces spontaneous bowel movements . This results in the alleviation of symptoms of constipation .

Action Environment

The action of Lubiprostone and its metabolite M3 is localized to the gastrointestinal tract, specifically the apical membrane of the gastrointestinal epithelial cells . This local action allows for increased intestinal fluid secretion and improved fecal transit . This action bypasses the antisecretory effects of opiates, which suppress secretomotor neuron excitability .

Análisis Bioquímico

Biochemical Properties

Lubiprostone metabolite M3 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It specifically activates ClC-2 chloride channels on the apical aspect of gastrointestinal epithelial cells, leading to chloride-rich fluid secretion . This interaction results in the softening of stool, increased motility, and promotion of spontaneous bowel movements. The compound’s interaction with these chloride channels is essential for its therapeutic effects in treating constipation.

Cellular Effects

This compound influences various types of cells and cellular processes. It primarily affects gastrointestinal epithelial cells by enhancing chloride ion transport, which in turn increases fluid secretion into the intestinal lumen This action helps in softening the stool and improving bowel movements

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with ClC-2 chloride channels. By activating these channels, the compound facilitates the movement of chloride ions into the intestinal lumen, which is followed by the passive movement of sodium and water . This process results in increased intestinal fluid secretion, thereby alleviating constipation. The activation of ClC-2 channels is a critical step in the compound’s mechanism of action.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively enhances intestinal fluid secretion and improves bowel movements . At higher doses, there may be potential toxic or adverse effects, including excessive fluid secretion and electrolyte imbalance. Threshold effects and the safety profile of the compound at various dosages need to be carefully evaluated in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes extensive metabolism, primarily in the liver, where it is converted into its active form . The metabolic flux and levels of metabolites are influenced by various factors, including enzyme activity and the presence of cofactors. Understanding these pathways is crucial for optimizing the compound’s therapeutic efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is transported across the gastrointestinal epithelium, where it exerts its effects on chloride channels Its localization and accumulation in target tissues are essential for its therapeutic action

Subcellular Localization

This compound exhibits specific subcellular localization, which is critical for its activity and function. The compound is directed to the apical aspect of gastrointestinal epithelial cells, where it activates ClC-2 chloride channels . Post-translational modifications and targeting signals may play a role in directing the compound to specific cellular compartments or organelles. Understanding these localization mechanisms is important for elucidating the compound’s mode of action.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Lubiprostone metabolite M3 typically involves multi-step organic reactions. The process begins with the preparation of the cyclopentyl core, followed by the introduction of the heptanoic acid side chain. Key steps include:

    Cyclopentyl Core Formation: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of Difluoro and Hydroxy Groups: Fluorination and hydroxylation reactions are carried out using specific reagents and catalysts.

    Final Assembly: The heptanoic acid chain is attached through esterification or amidation reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to meet industrial standards.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Halogenation and hydroxylation are common substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), hydroxylating agents.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated or hydroxylated derivatives.

Comparación Con Compuestos Similares

  • 7-[(1R,2R,3R)-2-(4,4-difluoro-3-hydroxyhexyl)-3-hydroxy-5-oxocyclopentyl]hexanoic acid
  • 7-[(1R,2R,3R)-2-(4,4-difluoro-3-hydroxydecyl)-3-hydroxy-5-oxocyclopentyl]nonanoic acid

Comparison: Compared to similar compounds, Lubiprostone metabolite M3 stands out due to its specific chain length and functional groups, which may confer unique chemical and biological properties.

Propiedades

IUPAC Name

7-[(1R,2R,3R)-2-(4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34F2O5/c1-2-3-12-20(21,22)18(25)11-10-15-14(16(23)13-17(15)24)8-6-4-5-7-9-19(26)27/h14-15,17-18,24-25H,2-13H2,1H3,(H,26,27)/t14-,15-,17-,18?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVYHTHOCKTJCO-MWPGWRTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(CCC1C(CC(=O)C1CCCCCCC(=O)O)O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C(CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34F2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475992-30-4
Record name (11alpha)-16,16-Difluoro-11,15-dihydroxy-9-oxoprostan-1-oic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475992304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (11.ALPHA.)-16,16-DIFLUORO-11,15-DIHYDROXY-9-OXOPROSTAN-1-OIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6ED27K8BN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lubiprostone metabolite M3
Reactant of Route 2
Lubiprostone metabolite M3
Reactant of Route 3
Lubiprostone metabolite M3
Reactant of Route 4
Lubiprostone metabolite M3
Reactant of Route 5
Lubiprostone metabolite M3
Reactant of Route 6
Lubiprostone metabolite M3

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.